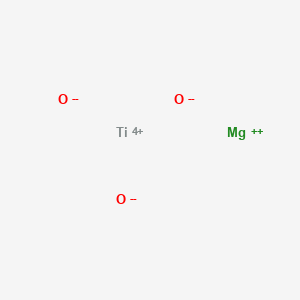
Magnesium titanium trioxide
Descripción general
Descripción
Synthesis Analysis
A novel green synthesis of magnesium–titanium–zinc trimetal oxide nanocomposites has been reported . A facile green synthesis process has been employed for ZnO, Ti–ZnO dimetal oxide and Mg–Ti–ZnO trimetal oxide by psidium guajava leaf extract as stabilizing and reducing agent . Another method for synthesis involves Reactive Mechanical Alloying (MA in H2 or RMA) at room temperature starting from Ti and Mg powders .Molecular Structure Analysis
The molecular structure of MgTiO3 has been analyzed in several studies . It is found that MgTiO3 adopts a trigonal crystal system . The calculated bulk crystalline density is typically underestimated due to calculated cell volumes being overestimated on average by 3% .Chemical Reactions Analysis
The chemical reactions involving MgTiO3 are complex and involve several stages . A thermal analysis system measured the cooling rate of molten steel samples, which were analyzed for changes in phases evolved and phase reactions .Physical And Chemical Properties Analysis
MgTiO3 has a number of physical and chemical properties that make it useful in various applications . It has high electrical conductivity, high dielectric constant, and strong photocatalytic activity. It is resistant to alkali hydroxide solutions, hydrofluoric acid, fluorine, and fluorine compounds due to the formation of protective hydroxide and fluoride films .Aplicaciones Científicas De Investigación
1. Biomedical Implants
Specific Scientific Field
Materials Science and Biomedical Engineering
Summary
Magnesium titanium trioxide composites have gained attention as partially degradable biomaterials for biomedical implants. These composites combine the bioactivity of magnesium with the good mechanical properties of titanium. Researchers are exploring ways to create titanium-magnesium composites with lower degradation rates by adjusting the composition, such as reducing the surface volume share of magnesium.
Methods of Application
Three suitable methods for preparing titanium-magnesium composites for bioimplants are:
Results and Outcomes
The titanium-magnesium composites were comprehensively evaluated in terms of mechanical properties and degradation behavior. Researchers reviewed the feasibility of using these composites as bio-implants. Future development may focus on designing titanium-magnesium composites capable of local biodegradation .
3. Magnesium Deposition on Surface-Modified Titanium
Specific Scientific Field
Surface Chemistry and Biomedical Engineering
Summary
Researchers have explored four methods for depositing magnesium (Mg) as an osteogenic and angiogenic factor on the surface of titanium with nanotubular structures. These methods include immersion, single-step anodization, reverse polarization, and reverse polarization followed by anodic oxidation. The feasibility of Mg deposition was analyzed, aiming to enhance bone regeneration .
4. Photocatalytic Applications
Specific Scientific Field
Materials Science and Environmental Engineering
Summary
Titanium dioxide (TiO₂) is widely used as a photocatalyst. Magnesium titanium trioxide, being a related compound, may also exhibit photocatalytic properties. Researchers investigate its potential for environmental remediation, thin films, and energy storage applications .
5. General-Purpose Applications
Specific Scientific Field
Materials Science and Engineering
Summary
Magnesium and its alloys find applications beyond biomedical contexts. They are used in engineering applications (e.g., automotive, aerospace, and consumer electronics), organic chemistry, pharmaceuticals, sporting goods, household products, and office equipment .
Safety And Hazards
Direcciones Futuras
The development of MgTiO3 family composites has become one of the main research directions in the “Hydrogen Economy” theme because of their high hydrogen storage capacity, high energy density, low cost, and good reversibility . Another promising direction is the deposition of magnesium on surface-modified titanium for potential tissue engineering applications .
Propiedades
IUPAC Name |
magnesium;oxygen(2-);titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mg.3O.Ti/q+2;3*-2;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSETZKVZGUWPFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Mg+2].[Ti+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MgO3Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801340590 | |
| Record name | Geikielite (Mg(TiO3)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801340590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium titanium trioxide | |
CAS RN |
12032-30-3, 12032-35-8, 1312-99-8 | |
| Record name | Magnesium titanium oxide (MgTiO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium titanium oxide (MgTi2O5) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Geikielite (Mg(TiO3)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Geikielite (Mg(TiO3)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801340590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium dititanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.596 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![9,10-Anthracenedione, 1-amino-4-[(2,4-dinitrophenyl)amino]-](/img/structure/B78599.png)





![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B78612.png)
